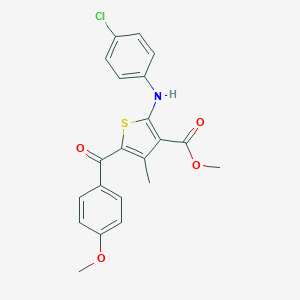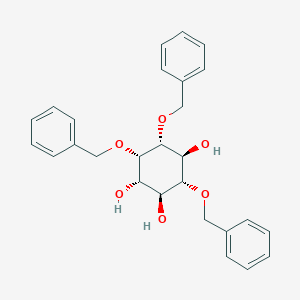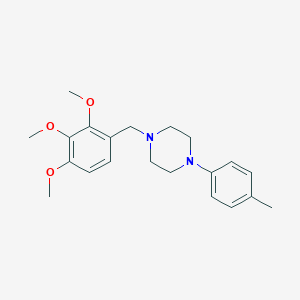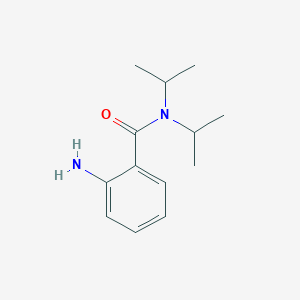
Methyl 2-(4-chloroanilino)-5-(4-methoxybenzoyl)-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chloroanilino)-5-(4-methoxybenzoyl)-4-methyl-3-thiophenecarboxylate is a compound that has gained significant attention in scientific research. It is a synthetic molecule that is widely used in medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-(4-chloroanilino)-5-(4-methoxybenzoyl)-4-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Methyl 2-(4-chloroanilino)-5-(4-methoxybenzoyl)-4-methyl-3-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(4-chloroanilino)-5-(4-methoxybenzoyl)-4-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it suitable for use in in vitro and in vivo experiments. However, it has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability.
Direcciones Futuras
There are several future directions for the study of Methyl 2-(4-chloroanilino)-5-(4-methoxybenzoyl)-4-methyl-3-thiophenecarboxylate. One potential direction is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of its potential use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of Methyl 2-(4-chloroanilino)-5-(4-methoxybenzoyl)-4-methyl-3-thiophenecarboxylate involves the reaction of 4-chloroaniline, 4-methoxybenzoyl chloride, and 4-methyl-3-thiophenecarboxylic acid in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chloroanilino)-5-(4-methoxybenzoyl)-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C21H18ClNO4S |
|---|---|
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
methyl 2-(4-chloroanilino)-5-(4-methoxybenzoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H18ClNO4S/c1-12-17(21(25)27-3)20(23-15-8-6-14(22)7-9-15)28-19(12)18(24)13-4-10-16(26-2)11-5-13/h4-11,23H,1-3H3 |
Clave InChI |
IZKRZFBARYVUJS-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)


![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)

![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)


![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)
